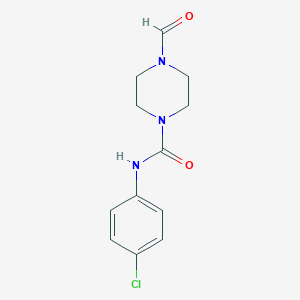

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide

Description

N-(4-Chlorophenyl)-4-formylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-chlorophenyl group at the carboxamide nitrogen and a formyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPQJYCDBENPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-chlorophenylamine with piperazine derivatives under specific conditions. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Carboxamide Group

-

Hydrolysis :

-

Amide Coupling :

Formyl Group

-

Condensation Reactions :

-

Oxidation :

-

Formyl groups can be oxidized to carboxylic acids using agents like KMnO₄ or CrO₃.

-

Piperazine Ring

-

Alkylation/Acylation :

-

Piperazine rings are reactive toward alkylating or acylating agents. For example:

-

Reaction with alkyl halides (e.g., dimethyl sulfate) to introduce substituents.

-

Reaction with sulfonyl chlorides to form sulfonamides.

-

-

-

Nucleophilic Substitution :

-

Substituted piperazines may undergo nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., chloride).

-

Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide Formation | EDCI, HOBT, DMF | Piperazine-carboxamide | |

| Hydrolysis | Acid/heat | Carboxylic acid | |

| Formylation | Formic acid, acetic anhydride | 4-formylpiperazine |

Kinetic and Mechanistic Insights

-

Kinetic Modeling : Reaction rates for piperazine derivatives are influenced by steric hindrance and electronic effects. For example, bulky substituents may slow nucleophilic attack .

-

Mechanistic Studies : Reactions involving piperazine derivatives often proceed via intermediates such as azetidinium ions, as observed in nucleophilic substitutions .

Structural Analysis

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉ClN₃O | |

| IUPAC Name | N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide | |

| Synthesis Yield | ~60–90% |

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide serves as an important intermediate in the synthesis of various piperazine derivatives and complex organic molecules. Its unique structure allows for modifications that lead to the development of new compounds with desired properties. The reactions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane to facilitate the synthesis process.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) cells, at lower concentrations compared to conventional treatments like 5-fluorouracil .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several piperazine derivatives, including N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide, against MCF-7 cells. The results demonstrated that this compound had a notable inhibitory effect on cell viability, suggesting its potential as a lead compound for developing new anticancer drugs .

Medicinal Chemistry Applications

Drug Development

The compound is being investigated for its role in drug development due to its interaction with biological targets involved in various diseases. Its mechanism of action is thought to involve binding to specific receptors or enzymes, thereby modulating their activity. This property makes it a candidate for designing new therapeutic agents aimed at treating conditions such as cancer and infections.

Industrial Applications

Material Science

In addition to its pharmaceutical applications, N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide is utilized in developing new materials and chemical processes. Its unique chemical properties allow it to function as a ligand in coordination chemistry, where it forms complexes with transition metals that exhibit enhanced properties for industrial applications.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for piperazine derivatives | Facilitates synthesis of complex organic molecules |

| Biological Research | Antimicrobial and anticancer studies | Significant inhibition of MCF-7 cell growth |

| Medicinal Chemistry | Drug development targeting cancer and infections | Modulates receptor/enzyme activity |

| Industrial Chemistry | Ligand for metal complex formation | Enhances properties of materials |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Compounds:

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The ethyl group at the 4-position of the piperazine ring results in a chair conformation, with bond lengths and angles comparable to other carboxamides.

- N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide (): Replacement of the formyl group with a dihydrodioxine-carbonyl-thioamide moiety introduces steric bulk and redox-active sulfur, which may influence binding to biological targets like enzymes or receptors .

Table 1: Substituent-Driven Physical and Structural Properties

Variations at the Carboxamide Phenyl Group

Key Compounds:

- The 4-fluorophenyl analog (A3) exhibits a higher melting point (196.5–197.8 °C) compared to the 4-chlorophenyl derivative (A6: 189.8–191.4 °C), suggesting differences in crystal packing .

- N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide (): The meta-chloro substitution and additional phenyl group on piperazine increase molecular weight (327.45 g/mol vs. ~276 g/mol for the target compound), likely affecting solubility and target affinity .

Table 2: Phenyl Group Substitution Effects

*Calculated based on analogous structures.

Heterocyclic Modifications and Bioactivity

Key Compounds:

- This compound showed efficacy in anticancer assays .

- N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide (): Although lacking the piperazine ring, this carboxamide demonstrated dose-dependent cytotoxicity against bone cancer cells (IC₅₀ = 12–18 µM), highlighting the therapeutic relevance of the 4-chlorophenyl group .

Salt Forms and Solubility

The hydrochloride salt of N-(4-chlorophenyl)piperazine-1-carboxamide () exhibits improved aqueous solubility (due to ionic character) compared to the free base, with a molecular weight of 276.16 g/mol. This modification is critical for formulation in preclinical studies .

Biological Activity

N-(4-Chlorophenyl)-4-formylpiperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

N-(4-Chlorophenyl)-4-formylpiperazine-1-carboxamide belongs to a class of compounds known as piperazine derivatives. The general structure can be represented as follows:

This compound features a piperazine ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Cytotoxic Effects : Research has demonstrated that N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide exhibits significant cytotoxicity against various cancer cell lines. A study evaluated the compound's effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound effectively induces apoptosis in these cells .

Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of microtubule synthesis and disruption of cell cycle progression. This action leads to increased apoptosis rates in tumor cells, distinguishing it from traditional chemotherapeutics like Taxol, which primarily stabilize microtubules rather than inhibit their formation .

Antibacterial Activity

In Vitro Studies : N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide has shown moderate antibacterial activity against several strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays, revealing significant inhibition zones compared to control groups .

Potential Applications : Given the rising concern over antibiotic resistance, this compound may serve as a lead for developing new antibacterial agents. Its ability to target bacterial pathogens could be particularly valuable in treating infections caused by resistant strains .

Enzyme Inhibition

Enzyme Targets : The compound has also been investigated for its potential as an enzyme inhibitor. It has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. These activities suggest that it could have applications in treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Data Summary

The following table summarizes key findings related to the biological activities of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide:

| Biological Activity | Effect/Activity | Cell Lines/Organisms Tested |

|---|---|---|

| Anticancer | Cytotoxicity | HUH7, HEPG2, MCF7, HCT-116 |

| Antibacterial | Moderate to strong activity | Staphylococcus aureus, Bacillus subtilis |

| Enzyme Inhibition | Strong AChE and urease inhibition | Various enzyme assays |

Case Studies

- Anticancer Efficacy Study : A recent study published in the Journal of Cancer Research reported that N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide induced apoptosis in MCF7 breast cancer cells through mitochondrial pathways. The study highlighted the compound's potential as a therapeutic agent against breast cancer .

- Antibacterial Screening : Another study focused on the antibacterial properties of this compound revealed effective inhibition against drug-resistant strains of bacteria. The findings suggest that this compound could be further developed into a novel antibiotic treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.